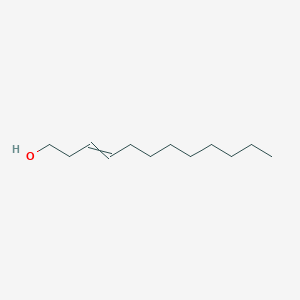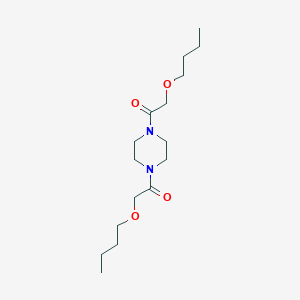
(Z)-Dodec-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Dodec-3-en-1-ol is an organic compound classified as an unsaturated alcohol. It is characterized by a double bond between the third and fourth carbon atoms in the twelve-carbon chain, with the hydroxyl group (-OH) attached to the first carbon. The “Z” notation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dodec-3-en-1-ol can be achieved through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-dodecyne followed by oxidation. The reaction typically uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene. For this compound, the ylide derived from triphenylphosphine and 1-bromo-3-dodecene can be reacted with formaldehyde.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the selective formation of the Z-isomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (Z)-Dodec-3-enal or (Z)-Dodec-3-enoic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to (Z)-Dodec-3-en-1-amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-Dodec-3-en-1-chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-Dodec-3-enal, (Z)-Dodec-3-enoic acid.
Reduction: (Z)-Dodec-3-en-1-amine.
Substitution: (Z)-Dodec-3-en-1-chloride.
Wissenschaftliche Forschungsanwendungen
(Z)-Dodec-3-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: The compound is studied for its role in pheromone communication in insects.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of (Z)-Dodec-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(E)-Dodec-3-en-1-ol: The E-isomer of dodec-3-en-1-ol, where the higher priority substituents on the double-bonded carbons are on opposite sides.
Dodec-1-en-3-ol: An isomer with the double bond at the first position.
Dodecanol: The saturated alcohol without any double bonds.
Uniqueness: (Z)-Dodec-3-en-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological systems. Its Z-configuration can result in different physical and chemical properties compared to its E-isomer, affecting its applications and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
32451-95-9 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
dodec-3-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3 |
InChI-Schlüssel |
BDGQTWOHKASHQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCO |
Isomerische SMILES |
CCCCCCCC/C=C\CCO |
Kanonische SMILES |
CCCCCCCCC=CCCO |
Key on ui other cas no. |
32451-95-9 |
Synonyme |
(3Z)-3-Dodecen-1-ol; (Z)-3-Dodecen-1-ol_x000B__x000B__x000B_ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)











![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)

